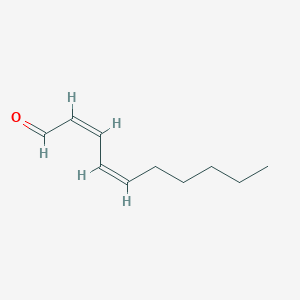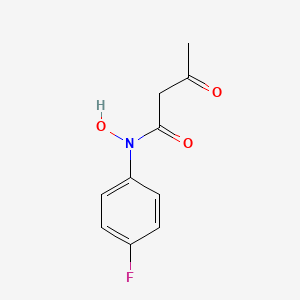
N-(4-Fluorophenyl)-N-hydroxy-3-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Fluorophenyl)-N-hydroxy-3-oxobutanamide is an organic compound that belongs to the class of aromatic anilides This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and an oxobutanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-N-hydroxy-3-oxobutanamide typically involves the reaction of 4-fluoroaniline with an appropriate acylating agent under controlled conditions. One common method involves the use of chloroacetyl chloride as the acylating agent, with triethylamine serving as an acid-binding agent . The reaction is carried out under mild conditions to ensure high yield and purity. The general reaction scheme is as follows:
Starting Materials: 4-fluoroaniline, chloroacetyl chloride, triethylamine.
Reaction Conditions: The reaction is performed in an organic solvent such as dichloromethane at room temperature.
Procedure: 4-fluoroaniline is dissolved in the solvent, followed by the addition of triethylamine. Chloroacetyl chloride is then added dropwise to the reaction mixture. The reaction is allowed to proceed for several hours, after which the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis. Additionally, the recovery and recycling of reagents such as triethylamine can further reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Fluorophenyl)-N-hydroxy-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
N-(4-Fluorophenyl)-N-hydroxy-3-oxobutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-Fluorophenyl)-N-hydroxy-3-oxobutanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s fluorophenyl group enhances its binding affinity to these targets, making it a potent inhibitor. Additionally, the hydroxy and oxobutanamide groups contribute to its overall stability and reactivity.
Comparaison Avec Des Composés Similaires
N-(4-Fluorophenyl)-N-hydroxy-3-oxobutanamide can be compared with other similar compounds, such as:
N-(4-Fluorophenyl)-N-hydroxy-2-oxobutanamide: Similar structure but with a different position of the oxo group.
N-(4-Fluorophenyl)-N-hydroxy-3-oxopentanamide: Similar structure but with an additional carbon in the chain.
This compound analogs: Various analogs with different substituents on the phenyl ring.
These comparisons highlight the unique properties of this compound, such as its specific binding affinity and reactivity, which make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
71692-92-7 |
|---|---|
Formule moléculaire |
C10H10FNO3 |
Poids moléculaire |
211.19 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)-N-hydroxy-3-oxobutanamide |
InChI |
InChI=1S/C10H10FNO3/c1-7(13)6-10(14)12(15)9-4-2-8(11)3-5-9/h2-5,15H,6H2,1H3 |
Clé InChI |
LJZBSUVDVOULLQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)N(C1=CC=C(C=C1)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


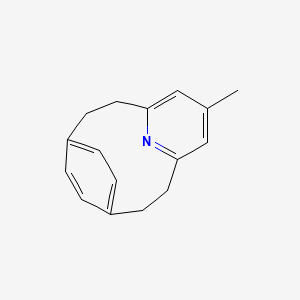
![dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium](/img/structure/B14477782.png)
![Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]-](/img/structure/B14477784.png)
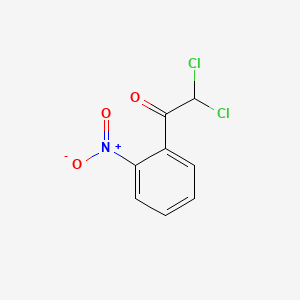
![[(2-Bromohexadecyl)selanyl]benzene](/img/structure/B14477794.png)
![(E)-but-2-enedioic acid;1-[2-[2-(4-chlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine](/img/structure/B14477798.png)
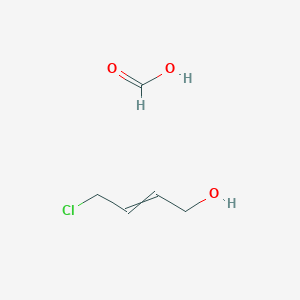
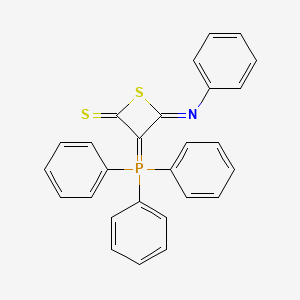
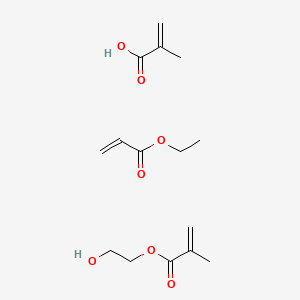

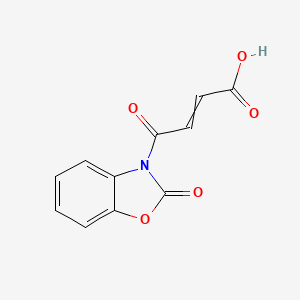

![2-Phenylphenoxathiino[2,3-D][1,3]thiazole](/img/structure/B14477829.png)
